molecular formula C15H15NO3 B7480532 N-benzyl-2-(2-hydroxyphenoxy)acetamide

N-benzyl-2-(2-hydroxyphenoxy)acetamide

Cat. No. B7480532
M. Wt: 257.28 g/mol
InChI Key: CYKWIEXCYBJNLG-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-hydroxyphenoxy)acetamide, also known as BHAM, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BHAM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.34 g/mol.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(2-hydroxyphenoxy)acetamide is not fully understood. However, it is believed that N-benzyl-2-(2-hydroxyphenoxy)acetamide inhibits the activity of certain enzymes involved in cell growth and proliferation. N-benzyl-2-(2-hydroxyphenoxy)acetamide has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
N-benzyl-2-(2-hydroxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. N-benzyl-2-(2-hydroxyphenoxy)acetamide has also been shown to induce oxidative stress in cells, leading to cell death. In addition, N-benzyl-2-(2-hydroxyphenoxy)acetamide has been shown to modulate the expression of various genes involved in cancer and infectious diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-benzyl-2-(2-hydroxyphenoxy)acetamide in lab experiments is its ability to inhibit the growth of cancer cells and infectious agents. N-benzyl-2-(2-hydroxyphenoxy)acetamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
However, there are also some limitations to using N-benzyl-2-(2-hydroxyphenoxy)acetamide in lab experiments. N-benzyl-2-(2-hydroxyphenoxy)acetamide has been shown to have cytotoxic effects on normal cells, which may limit its potential applications in certain experiments. In addition, the exact mechanism of action of N-benzyl-2-(2-hydroxyphenoxy)acetamide is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are many potential future directions for research on N-benzyl-2-(2-hydroxyphenoxy)acetamide. One area of research could be focused on further elucidating the mechanism of action of N-benzyl-2-(2-hydroxyphenoxy)acetamide. This could involve studying the effects of N-benzyl-2-(2-hydroxyphenoxy)acetamide on specific enzymes and pathways involved in cancer and infectious diseases.
Another area of research could be focused on developing new derivatives of N-benzyl-2-(2-hydroxyphenoxy)acetamide with improved potency and selectivity. This could involve modifying the chemical structure of N-benzyl-2-(2-hydroxyphenoxy)acetamide to enhance its ability to target specific cell types or enzymes.
Finally, research could be focused on developing new methods for delivering N-benzyl-2-(2-hydroxyphenoxy)acetamide to specific tissues or cells. This could involve developing new drug delivery systems that can target cancer cells or infectious agents specifically.
Conclusion:
In conclusion, N-benzyl-2-(2-hydroxyphenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. N-benzyl-2-(2-hydroxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells and infectious agents, and it has also been shown to induce apoptosis in cancer cells. However, there are also some limitations to using N-benzyl-2-(2-hydroxyphenoxy)acetamide in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-benzyl-2-(2-hydroxyphenoxy)acetamide can be synthesized through the reaction between 2-hydroxyphenol and benzyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through recrystallization to obtain pure N-benzyl-2-(2-hydroxyphenoxy)acetamide.

Scientific Research Applications

N-benzyl-2-(2-hydroxyphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields. One of the major applications of N-benzyl-2-(2-hydroxyphenoxy)acetamide is in the field of cancer research. N-benzyl-2-(2-hydroxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
N-benzyl-2-(2-hydroxyphenoxy)acetamide has also been studied for its potential applications in the treatment of infectious diseases. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

N-benzyl-2-(2-hydroxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-13-8-4-5-9-14(13)19-11-15(18)16-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKWIEXCYBJNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-hydroxyphenoxy)acetamide

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